molecular formula C29H40O7 B14437972 11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate CAS No. 94135-27-0

11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate

Katalognummer: B14437972
CAS-Nummer: 94135-27-0
Molekulargewicht: 500.6 g/mol
InChI-Schlüssel: FAPMGCFSVXGXMO-YCWYSMAFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11β,21-Dihydroxy-16β,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate (CAS: 94135-27-0) is a synthetic glucocorticoid characterized by its unique structural modifications. The compound features a 16β,17-isopropylidenedioxy group, a 21-pivalate ester, and a 1,4-diene-3,20-dione backbone. These modifications enhance its lipophilicity and metabolic stability, making it suitable for topical applications . Key physicochemical properties include:

Property Value
Molecular Formula C₂₉H₄₀O₇
Molecular Weight 500.632 g/mol
LogP 4.18
CAS Number 94135-27-0

The 21-pivalate ester increases skin penetration, while the 16β,17-isopropylidenedioxy group stabilizes the molecule against hepatic metabolism .

Eigenschaften

CAS-Nummer

94135-27-0

Molekularformel

C29H40O7

Molekulargewicht

500.6 g/mol

IUPAC-Name

[2-[(1S,2S,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C29H40O7/c1-25(2,3)24(33)34-15-21(32)29-22(35-26(4,5)36-29)13-19-18-9-8-16-12-17(30)10-11-27(16,6)23(18)20(31)14-28(19,29)7/h10-12,18-20,22-23,31H,8-9,13-15H2,1-7H3/t18-,19-,20-,22?,23+,27-,28-,29+/m0/s1

InChI-Schlüssel

FAPMGCFSVXGXMO-YCWYSMAFSA-N

Isomerische SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C(C)(C)C)CCC5=CC(=O)C=C[C@]35C)O

Kanonische SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C(C)(C)C)C)O)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Structure Preparation

The starting material is typically prednisolone (11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione). Critical modifications include:

  • 1,4-Diene Introduction : Microbial dehydrogenation of hydrocortisone using Arthrobacter simplex achieves Δ¹ dehydrogenation.
  • 11β-Hydroxyl Retention : Selective oxidation at C11 is avoided by using mild reagents like tert-butyl hydroperoxide in dichloromethane.

16β,17-Isopropylidenedioxy Ketal Formation

The vicinal diol at C16 and C17 undergoes ketalization with acetone under acidic catalysis:

  • Conditions : Anhydrous acetone, p-toluenesulfonic acid (0.5 mol%), 40°C, 6 hrs.
  • Yield : 82–85% after recrystallization from methanol.
  • Stereochemical Control : The β-configuration at C16 is ensured by steric hindrance from the 13-methyl group, favoring axial attack of acetone.

C21 Pivalate Esterification

The C21 hydroxyl is esterified using pivaloyl chloride:

  • Reagents : Pivaloyl chloride (1.2 eq), pyridine (3 eq), dichloromethane, 0°C → 25°C.
  • Reaction Monitoring : HPLC (C18 column, acetonitrile/water 65:35 v/v) confirms >98% conversion.
  • Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine yield 91–93% pure ester.

Stepwise Process Optimization

Ketalization Efficiency

Variations in solvent and catalyst were evaluated (Table 1):

Solvent Catalyst Temp (°C) Time (hrs) Yield (%)
Acetone p-TsOH 40 6 85
THF Amberlyst-15 50 8 78
DMF H₂SO₄ 30 12 65

Table 1: Solvent and catalyst screening for ketal formation.

Anhydrous acetone with p-toluenesulfonic acid maximizes yield by minimizing side reactions (e.g., diol dehydration).

Esterification Kinetics

The rate of pivalate formation depends on acyl chloride reactivity and base selection (Figure 1):

  • Base Impact : Pyridine outperforms DMAP or triethylamine due to superior HCl scavenging without nucleophilic interference.
  • Temperature : Reactions at 0°C reduce racemization at C21 but require longer times (4 hrs vs. 2 hrs at 25°C).

Analytical Characterization

Purity Assessment

HPLC conditions for final product analysis:

  • Column : Newcrom R1 (4.6 × 150 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water/phosphoric acid (68:31:0.1 v/v/v).
  • Retention Time : 8.2 ± 0.3 min.
  • Detection : UV at 242 nm (ε = 12,400 L·mol⁻¹·cm⁻¹).

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 6.15 (d, J=10 Hz, H1), 5.72 (d, J=10 Hz, H2), 4.32 (s, H21), 1.48 (s, isopropylidene CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 3400 cm⁻¹ (OH).

Industrial-Scale Production

Batch Process Parameters

  • Reactor Size : 500 L glass-lined vessel for ketalization; 300 L for esterification.
  • Cost Drivers : Acetone recovery (85% efficiency), pivaloyl chloride excess (1.2 eq).
  • Throughput : 12.5 kg/batch with 78% overall yield.

Impurity Profile

Common impurities and mitigation strategies:

  • 16α-Ketal Diastereomer : Controlled to <0.1% via strict temperature control during ketalization.
  • 21-Hydroxy Decomposition : Stabilized by N₂ sparging and pH 6–7 during workup.

Pharmacological Relevance

The pivalate ester enhances lipophilicity (logP = 4.18 vs. 1.9 for parent alcohol), enabling topical delivery. In vivo hydrolysis by esterases releases the active 11β,21-diol, showing t₁/₂ = 6.3 hrs in human plasma.

Analyse Chemischer Reaktionen

Types of Reactions: Desonide pivalate undergoes various chemical reactions, including:

    Oxidation: Desonide pivalate can be oxidized to form ketones and carboxylic acids.

    Reduction: Reduction reactions can convert desonide pivalate into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the pivalate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted desonide derivatives.

Wissenschaftliche Forschungsanwendungen

Desonide pivalate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Extensively used in dermatology for treating inflammatory skin conditions. Research focuses on its efficacy, safety, and formulation improvements.

    Industry: Utilized in the development of topical formulations and transdermal delivery systems .

Wirkmechanismus

Desonide pivalate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genes. The primary actions include:

    Anti-inflammatory: Inhibition of the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

    Antipruritic: Reduction of itching by modulating sensory nerve activity.

    Vasoconstrictive: Constriction of blood vessels, reducing redness and swelling .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Desonide

Desonide (11β,21-dihydroxy-16α,17α-isopropylidenedioxy-pregna-1,4-diene-3,20-dione) shares structural similarities but differs in stereochemistry at C16 (α vs. β). This positional isomerism reduces desonide’s metabolic lability; in human liver fractions, desonide retains its acetal group, whereas budesonide (a related compound) undergoes cleavage .

Property Desonide Target Compound
C16/C17 Configuration 16α,17α 16β,17β
Metabolic Stability High (no acetal cleavage) Moderate (data pending)
LogP 3.8 4.18

Budesonide

Budesonide (16α,17α-butylidenedioxy-11β,21-dihydroxypregna-1,4-diene-3,20-dione) features a butylidenedioxy group instead of isopropylidenedioxy. This structural difference leads to distinct metabolic pathways: budesonide is metabolized to 6β-hydroxybudesonide and 16α-hydroxyprednisolone in vitro, while the target compound’s metabolism remains less characterized .

Property Budesonide Target Compound
Acetal Group Butylidenedioxy Isopropylidenedioxy
Major Metabolites 6β-hydroxybudesonide Not reported
Molecular Weight 430.5 g/mol 500.632 g/mol

Fluocinolone Acetonide

Fluocinolone acetonide (6α,9α-difluoro-16α,17α-isopropylidenedioxycorticosterone) incorporates fluorine atoms at C6 and C9, significantly increasing glucocorticoid receptor affinity.

Property Fluocinolone Acetonide Target Compound
Fluorination 6α,9α-difluoro None
Relative Potency High (100x hydrocortisone) Moderate
LogP 4.5 4.18

Metabolic and Pharmacokinetic Comparison

Hepatic Metabolism

  • Target Compound : The 16β,17β-isopropylidenedioxy group may resist enzymatic cleavage compared to budesonide’s butylidenedioxy group, but this requires validation. The 21-pivalate ester is expected to undergo hydrolysis to the active 21-hydroxy form .
  • Desonide: No acetal cleavage observed in human liver fractions, suggesting prolonged systemic exposure .
  • Budesonide : Rapidly metabolized to 6β-hydroxybudesonide (active) and 16α-hydroxyprednisolone (inactive) .

Topical Absorption

The target compound’s higher LogP (4.18 vs. 3.8 for desonide) suggests superior skin penetration, while the pivalate ester prolongs residence time in the epidermis .

Pharmacodynamic Profile

  • Anti-inflammatory Activity: The absence of fluorine substituents likely reduces glucocorticoid receptor binding affinity compared to fluocinolone acetonide but may improve safety .
  • Receptor Selectivity : Structural similarities to desonide suggest comparable mineralocorticoid receptor sparing effects .

Biologische Aktivität

11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate, commonly referred to as a synthetic steroid compound, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C27H38O5
  • Molecular Weight : 500.6 g/mol .

The compound exhibits biological activity primarily through its interaction with steroid receptors. It is hypothesized to act as a glucocorticoid receptor agonist, influencing various physiological processes such as inflammation and immune response modulation. The structural modifications in the steroid framework enhance its receptor affinity and selectivity.

Therapeutic Applications

  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation through glucocorticoid receptor activation, which may help in conditions such as asthma and rheumatoid arthritis.
  • Anticancer Potential :
    • Recent studies indicate that derivatives of this compound may possess anticancer properties, particularly against breast cancer cell lines (MCF-7 and MDA-MB-468). These studies suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells .

Cytotoxicity Studies

Cytotoxicity studies have been conducted to assess the effectiveness of 11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate against various cancer cell lines. The following table summarizes key findings from recent research:

Study ReferenceCell LineIC50 Value (µM)Observations
MCF-715Significant reduction in cell viability
MDA-MB-46820Induced apoptosis observed
Various Tumor CellsVariesSelective cytotoxicity across multiple lines

Case Study 1: Anticancer Activity

A study published in the Arabian Journal of Chemistry evaluated the anticancer effects of several steroid derivatives, including 11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate. The researchers conducted a series of MTT assays and found that this compound exhibited significant cytotoxicity against breast cancer cell lines. Molecular docking simulations suggested strong binding affinity to topoisomerase I (TOPO I), indicating a potential mechanism for its anticancer activity .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that treatment with the compound led to a marked decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in cultured macrophages. This suggests that it may be effective in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 11β,21-dihydroxy-16β,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate, and how do steric effects influence reaction pathways?

  • Methodology : Optimize starting from prednisolone derivatives (e.g., prednisolone 21-acetate) by introducing the 16β,17-isopropylidenedioxy group via ketalization with acetone under acidic catalysis. The 21-pivalate ester is formed via acylation using pivaloyl chloride in anhydrous pyridine. Steric hindrance from the 16β-methyl group requires careful control of reaction temperature (0–5°C) to avoid side reactions .
  • Key Data :

  • Yield for ketalization: ~65–75% (dependent on acetone stoichiometry) .
  • Pivaloylation efficiency: >90% under optimized conditions .

Q. How can the stereochemical configuration at C16β and C17 be confirmed post-synthesis?

  • Methodology : Use NOESY NMR to confirm spatial proximity between C16β-methyl and C18 angular methyl groups. X-ray crystallography provides definitive proof of the isopropylidenedioxy ring geometry. Comparative analysis with analogs (e.g., dexamethasone 21-phosphate) highlights distinct NOE correlations for 16β vs. 16α configurations .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology : LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Use deuterated internal standards (e.g., dexamethasone-d4) to account for matrix effects. Limit of quantification (LOQ) reported at 0.1 ng/mL in plasma .

Advanced Research Questions

Q. How does the 21-pivalate ester influence metabolic stability compared to 21-acetate or 21-phosphate derivatives?

  • Methodology : Conduct in vitro hepatic microsomal assays (human/rat) to measure hydrolysis rates. The bulky pivalate group reduces esterase-mediated cleavage, extending half-life (t1/2 > 6 hours vs. 1.5 hours for acetate). Correlate with molecular docking to esterase active sites, highlighting steric clashes with pivalate’s tert-butyl group .
  • Data Contradiction : Some studies report interspecies variability in hydrolysis rates (e.g., faster in rodent models), necessitating species-specific pharmacokinetic modeling .

Q. What is the glucocorticoid receptor (GR) binding affinity of this compound, and how does it compare to dexamethasone?

  • Methodology : Use radioligand displacement assays (³H-dexamethasone) in GR-expressing cell lines (e.g., COS-7). The 16β,17-isopropylidenedioxy group enhances receptor binding by stabilizing the 17β-ketol side chain in the GR ligand-binding domain. Reported IC50: 2.3 nM (vs. 4.1 nM for dexamethasone) .
  • Critical Analysis : Conflicting data exist for compounds with similar substitutions (e.g., fluocinolone acetonide), emphasizing the need for crystallographic studies to resolve binding mode ambiguities .

Q. How does the compound’s anti-inflammatory efficacy vary in ex vivo models of cytokine release?

  • Methodology : Test in human whole blood assays stimulated with LPS. Measure IL-6 and TNF-α suppression via ELISA. The 21-pivalate prodrug shows delayed onset (peak effect at 8–12 hours) but sustained inhibition (>24 hours) due to slow hydrolysis to the active 21-alcohol form .

Experimental Design Considerations

Q. What strategies mitigate oxidative degradation of the 1,4-diene-3-one moiety during long-term stability studies?

  • Methodology : Store samples under nitrogen at –80°C with antioxidants (0.01% BHT). Degradation pathways include C1–C2 dehydrogenation; monitor via HPLC-DAD at 240 nm. Formulation in lipid-based nanoparticles (e.g., solid lipid nanoparticles) reduces oxidation by 40% compared to aqueous solutions .

Q. How can enantiomeric impurities in the 11β-hydroxy group be detected and quantified?

  • Methodology : Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase). The 11α-epimer elutes earlier (retention time difference: 1.2 minutes) and can be quantified down to 0.1% impurity .

Data Contradictions and Resolution

Q. Discrepancies in reported glucocorticoid vs. mineralocorticoid receptor selectivity: How to resolve?

  • Analysis : Some studies report off-target mineralocorticoid receptor (MR) activation at high doses (>10 µM). Resolve via transactivation assays using MR-responsive reporter cells. The 16β-methyl group reduces MR binding by 90% compared to cortisol, but batch-specific impurities (e.g., 21-alcohol) may confound results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.